molecular formula C2H5N5O B15176731 2-azido-N'-hydroxyethanimidamide CAS No. 67015-10-5

2-azido-N'-hydroxyethanimidamide

Cat. No.: B15176731
CAS No.: 67015-10-5
M. Wt: 115.09 g/mol
InChI Key: FOTOYHFPKURHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N’-hydroxyethanimidamide is an organic compound that features an azido group (-N₃) and a hydroxyimino group (-C=N-OH) attached to an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N’-hydroxyethanimidamide typically involves the introduction of the azido group into the ethanimidamide structure. One common method is the reaction of ethanimidamide with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-azido-N’-hydroxyethanimidamide may involve continuous-flow processes to ensure safety and efficiency. The use of continuous-flow reactors allows for better control over reaction conditions and minimizes the risks associated with handling azides, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions

2-azido-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Amines

    Cycloaddition: Triazoles

Mechanism of Action

The mechanism of action of 2-azido-N’-hydroxyethanimidamide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful for labeling and tracking biomolecules in biological systems . Additionally, the reduction of the azido group to an amine can lead to the formation of functionalized molecules with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azido-N’-hydroxyethanimidamide is unique due to the presence of both the azido and hydroxyimino groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .

Properties

CAS No.

67015-10-5

Molecular Formula

C2H5N5O

Molecular Weight

115.09 g/mol

IUPAC Name

2-azido-N'-hydroxyethanimidamide

InChI

InChI=1S/C2H5N5O/c3-2(6-8)1-5-7-4/h8H,1H2,(H2,3,6)

InChI Key

FOTOYHFPKURHNE-UHFFFAOYSA-N

Isomeric SMILES

C(/C(=N/O)/N)N=[N+]=[N-]

Canonical SMILES

C(C(=NO)N)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.